3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine
Description
3-(5-Chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, a 5-chlorothiophen-2-yl group at position 3, and an amine at position 4. The molecular formula is C₁₃H₁₀ClN₃S, with a molecular weight of 275.76 g/mol. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to its ability to modulate intermolecular interactions .
Properties
Molecular Formula |
C13H10ClN3S |
|---|---|
Molecular Weight |
275.76 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C13H10ClN3S/c14-12-7-6-11(18-12)13-10(15)8-17(16-13)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
MDCQOTIOIHAUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with phenylhydrazine under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often involve heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include pyrazole derivatives with substitutions at positions 1, 3, and 4. Below is a comparative analysis based on substituent effects and physicochemical properties:
Electronic and Steric Effects
- Thiophene vs.
- Amine Position : The amine at position 4 (vs. position 5 in some analogs) may alter hydrogen-bonding patterns, affecting target binding. For instance, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine has the amine at position 5, reducing steric accessibility compared to position 4 .
- Substituent Bulk : Bulky groups like pyridin-3-yl () or 4-chlorobenzyl () influence conformational flexibility. The target compound’s phenyl group at position 1 balances planarity and lipophilicity.
Physicochemical Properties
- Solubility : Pyridine-containing analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit higher aqueous solubility due to the polar pyridine ring .
Biological Activity
3-(5-Chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 3-(5-Chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine
- CAS Number : 956387-15-8
- Molecular Formula : C16H11ClN2S
Research indicates that 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine exhibits biological activity through various mechanisms:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which is significant in cancer therapy. It interacts with specific kinases involved in cell signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
Biological Activity Data
A summary of biological activity data is presented in the table below:
Case Studies
Several case studies have explored the efficacy and safety of 3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-amine:
- Study on Cancer Cell Lines : A study demonstrated that this compound effectively inhibited proliferation in various cancer cell lines through the modulation of kinase activity. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM depending on the cell type.
- Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in a significant decrease in paw swelling and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Oxidative Stress Assessment : The compound was tested for its ability to scavenge free radicals in vitro. Results showed a notable reduction in reactive oxygen species (ROS) levels, indicating its antioxidant potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
